molecular formula C3H2Cl2N2OS B13053755 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl

5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl

Cat. No.: B13053755
M. Wt: 185.03 g/mol
InChI Key: AXGJRFXHQRZOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Designations

The compound is formally named 5-chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This designation reflects its core heterocyclic structure:

  • 1,3,4-Thiadiazole : A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.
  • 5-Chloro : A chlorine substituent at the 5-position of the thiadiazole ring.
  • 2-Carbaldehyde : An aldehyde functional group (-CHO) at the 2-position.
  • Hydrochloride : A hydrochloric acid salt form, indicating the presence of a protonated amine or other basic site paired with a chloride counterion.

Alternative designations include the CAS Registry Number 2241594-43-2 and the supplier code Y11504 . The molecular formula is C₃H₂Cl₂N₂OS , with a molar mass of 185.03 g/mol . The SMILES notation C(=O)C₁=NN=C(S₁)Cl.Cl encapsulates the connectivity of atoms, highlighting the thiadiazole backbone, aldehyde group, and chloride ions.

Table 1: Key Nomenclature and Identifiers

Property Value Source
IUPAC Name 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride
Molecular Formula C₃H₂Cl₂N₂OS
Molecular Weight 185.03 g/mol
SMILES C(=O)C₁=NN=C(S₁)Cl.Cl
CAS Registry Number 2241594-43-2

Properties

Molecular Formula

C3H2Cl2N2OS

Molecular Weight

185.03 g/mol

IUPAC Name

5-chloro-1,3,4-thiadiazole-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C3HClN2OS.ClH/c4-3-6-5-2(1-7)8-3;/h1H;1H

InChI Key

AXGJRFXHQRZOOX-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NN=C(S1)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl typically involves the reaction of 1,3-dichloroacetone with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization and chlorination steps to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride is in the development of antimicrobial agents. Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities.

Case Study: Synthesis of Antimicrobial Agents

A study synthesized a series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones derived from 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride. These compounds were evaluated for their antimicrobial properties against various bacterial and fungal strains. The results indicated that certain derivatives showed potent activity against pathogens such as Staphylococcus aureus and Candida albicans .

Compound NameActivityTarget Pathogen
4,5-dihydropyridazin-3(2H)-onePotentStaphylococcus aureus
ThiadiazolobutanamideModerateE. coli
Pyridazinone DerivativesSignificantCandida albicans

Drug Development

The potential of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride extends to drug development, particularly in creating compounds with anticancer and antiparasitic activities.

Case Study: Anticancer and Antiparasitic Properties

Research has highlighted the anticancer properties of thiadiazole derivatives. For instance, a derivative featuring a thiadiazole moiety was identified as a promising candidate for treating leishmaniasis by significantly inhibiting the growth of Leishmania major promastigotes . Additionally, other studies have explored its application in developing anti-trypanosomal agents due to its ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease .

ApplicationTarget DiseaseCompound
AnticancerLeishmaniasis5-(nitrothiophene-2-yl)-1,3,4-thiadiazole
AntiparasiticChagas DiseaseMegazol derivative

Synthesis of Novel Materials

Beyond biological applications, 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride serves as an essential building block in synthesizing novel materials with unique properties.

Case Study: Material Science Applications

The compound has been utilized in synthesizing various heterocyclic compounds that exhibit interesting physical and chemical properties. For example, it has been used to create new polymeric materials with enhanced thermal stability and mechanical strength . These materials have potential applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it has been shown to interact with cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The biological and chemical behavior of 1,3,4-thiadiazole derivatives is heavily influenced by substituents at positions 2 and 5. Key comparisons include:

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
  • Substituents : Cyclopropyl (position 5), carbaldehyde (position 2).
  • The carbaldehyde retains reactivity for condensation or reduction reactions. Compared to the chloro-substituted target compound, the cyclopropyl group may enhance lipophilicity .
Ethyl 5-Chloro-1,3,4-thiadiazole-2-carboxylate
  • Substituents : Chlorine (position 5), ethyl ester (position 2).
  • Impact : The ester group (-COOEt) is less reactive than an aldehyde but can undergo hydrolysis to carboxylic acids. The electron-withdrawing chlorine stabilizes the thiadiazole ring, similar to the target compound. This derivative’s molecular weight (192.62 g/mol) is higher than the target’s (186.06 g/mol for the HCl salt) .
2-Chloro-5-(dichloromethyl)-1,3,4-thiadiazole
  • Substituents : Chlorine (position 2), dichloromethyl (position 5).
  • The melting point (44–46°C) suggests lower crystallinity compared to the target’s hydrochloride salt, which likely has higher thermal stability due to ionic interactions .
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • Substituents: Amino (position 2), 4-chlorophenyl (position 5).
  • Impact: The amino group enables hydrogen bonding, improving solubility in polar solvents. The aromatic 4-chlorophenyl substituent may enhance π-π stacking interactions, a feature absent in the aldehyde-substituted target compound .

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
5-Chloro-1,3,4-thiadiazole-2-carbaldehyde HCl C₄H₃ClN₂OS·HCl 186.06 Cl (5), CHO (2) Not reported High solubility (HCl salt), reactive aldehyde
5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde C₆H₆N₂OS 154.19 Cyclopropyl (5), CHO (2) Not reported Lipophilic, steric hindrance
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate C₅H₅ClN₂O₂S 192.62 Cl (5), COOEt (2) Not reported Hydrolyzable ester, moderate reactivity
2-Chloro-5-(dichloromethyl)-1,3,4-thiadiazole C₃HCl₃N₂S 214.47 Cl (2), CCl₂H (5) 44–46 High density, electron-deficient ring
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole C₈H₅ClN₃S 214.66 NH₂ (2), 4-ClPh (5) Not reported Hydrogen bonding, aromatic interactions

Q & A

Q. What are the standard synthetic routes for 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde HCl, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or functionalization of pre-existing thiadiazole frameworks. For example, the Vilsmeier-Haack reaction is a common method, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and dimethylformamide (DMF) under reflux (90°C, 3–6 hours) to introduce the aldehyde group . Optimization involves adjusting stoichiometry (e.g., POCl₃ in excess for complete chlorination) and monitoring reaction progress via TLC or HPLC. Post-synthesis, purification is achieved via recrystallization from DMSO/water mixtures (2:1 v/v) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Key analytical methods include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and chlorine substituents.
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of analogous thiadiazole derivatives (e.g., bond angles and torsional parameters) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments). Discrepancies in spectroscopic data should prompt re-examination of synthetic intermediates or solvent residues .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests suggest degradation <5% over 6 months under these conditions. Avoid aqueous solutions unless stabilized with anhydrous solvents (e.g., DMF or DMSO) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde HCl in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electrophilic sites by analyzing local electron density and Fukui indices . For instance, the aldehyde carbon and chlorine atom exhibit high electrophilicity, making them prone to nucleophilic attack. Transition-state modeling further reveals energy barriers for specific pathways (e.g., SN² vs. radical mechanisms) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Case study: If NMR shows unexpected splitting in the aldehyde proton, consider:

  • Dynamic effects : Rotameric equilibria in solution (e.g., hindered rotation around the thiadiazole-aldehyde bond).
  • Impurity profiling : Use LC-MS to detect side products (e.g., oxidation of aldehyde to carboxylic acid).
  • Variable-temperature NMR : To distinguish static vs. dynamic broadening .

Q. How does the electronic nature of substituents influence the compound’s bioactivity in drug discovery?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, increasing interactions with biological targets like enzyme active sites.
  • Thiadiazole ring modifications (e.g., replacing Cl with CF₃) alter solubility and binding kinetics. In vitro assays (e.g., MIC testing against bacterial strains) combined with molecular docking (e.g., AutoDock Vina) validate these hypotheses .

Q. What mechanistic insights guide the design of 1,3,4-thiadiazole derivatives for catalytic applications?

Studies on analogous compounds show:

  • Coordination chemistry : Thiadiazole sulfur atoms act as ligands for transition metals (e.g., Cu²⁺), forming complexes that catalyze cross-coupling reactions.
  • Redox activity : The thiadiazole ring participates in electron-transfer processes, enabling applications in photoredox catalysis .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity) for yield improvement .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with experimental results to resolve structural ambiguities .
  • Safety Protocols : Follow SDS guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.